molecular formula C9H16N2O2 B1421954 2-(2-Oxoazocan-1-yl)acetamide CAS No. 88948-35-0

2-(2-Oxoazocan-1-yl)acetamide

Cat. No.: B1421954
CAS No.: 88948-35-0
M. Wt: 184.24 g/mol
InChI Key: ODUYEWNBIKJJDC-UHFFFAOYSA-N
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Description

Context within Lactam-Containing Compounds and Acetamide (B32628) Derivatives

Lactams, which are cyclic amides, are a cornerstone of many biologically active compounds. The β-lactam ring, for instance, is the central feature of penicillin and cephalosporin (B10832234) antibiotics. ufrj.br Larger lactam rings, like the eight-membered azocan-2-one ring in 2-(2-Oxoazocan-1-yl)acetamide, also appear in various research contexts. The conformational flexibility of these larger rings can be a key factor in their molecular interactions. scbt.com The synthesis of new β-lactam derivatives from other chemical starting points, such as sulfadiazine, highlights the ongoing efforts to create novel lactam-containing molecules. uobaghdad.edu.iq

Similarly, the acetamide group is a common feature in many pharmaceuticals and research chemicals. Acetamide derivatives have been investigated for a range of biological activities, including antioxidant and potential anti-inflammatory properties. nih.gov The development of new acetamide-sulfonamide scaffolds is another active area of research, with studies exploring their potential as enzyme inhibitors. researchgate.net The combination of both a lactam and an acetamide moiety within a single molecule like this compound presents a unique scaffold for further chemical exploration and derivatization.

Significance of the 2-Oxoazocan-1-yl Scaffold in Medicinal Chemistry Research

The 2-oxoazocan-1-yl scaffold, the core of the titular molecule, is based on azocan-2-one, an eight-membered nitrogen-containing heterocycle. Such eight-membered rings are considered privileged structures in medicinal chemistry due to their presence in a variety of bioactive natural products. researchgate.net The azocane (B75157) ring can influence a compound's lipophilicity and its ability to interact with biological targets. ontosight.ai

Research has shown that this scaffold can be a building block for more complex molecules with potential biological activity. For example, derivatives have been synthesized and studied for their structural and reactive properties. solubilityofthings.comshachemlin.com The unique structure and reactivity of azocan-2-one make it a point of interest for ongoing research in synthetic organic chemistry. solubilityofthings.com The development of methodologies for the synthesis of seven- and eight-membered N-heterocycles, such as azocanes, is an active area of academic research, indicating the importance of these scaffolds. bris.ac.uk

Overview of Current Research Trajectories for Related Chemical Entities

The research trajectories for chemical entities related to this compound are diverse and highlight the broad interest in these types of molecules. Current research often focuses on the synthesis of new derivatives and the evaluation of their potential biological activities.

One major trajectory is the synthesis of novel derivatives by modifying the core scaffold or by adding various functional groups. For instance, researchers have created derivatives such as N-(4-(Aminomethyl)-2-fluorobenzyl)-2-(2-oxoazocan-1-yl)acetamide hydrochloride and N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamide hydrochloride, suggesting an exploration of this scaffold in the context of creating new chemical entities for screening. bldpharm.comvulcanchem.com Other related structures include 2-(2-oxoazocan-1-yl)acetic acid and N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide, demonstrating the chemical versatility of the parent structure. scbt.comevitachem.com

Another significant research direction is the investigation of the biological properties of related compounds. For example, oxazolidinones, which share a cyclic amide-like structure, are studied for a wide range of pharmacological applications, including antibacterial, anticancer, and anti-inflammatory activities. nih.govnih.gov Similarly, acetamide derivatives are being explored for their antimicrobial and antioxidant properties. acs.org The synthesis of new conjugates containing acetamide and sulfonamide scaffolds for urease inhibition is another promising area. researchgate.net

The table below provides a summary of related compounds and their primary research focus.

Compound NameKey Structural FeaturesPrimary Research Focus
N-(4-(Aminomethyl)-2-fluorobenzyl)-2-(2-oxoazocan-1-yl)acetamide hydrochloride bldpharm.comAzocan-2-one, Acetamide, Fluorobenzyl groupSynthesis of new chemical entities
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamide hydrochloride vulcanchem.comAzocan-2-one, Acetamide, Indane groupSynthesis of new chemical entities
2-(2-oxoazocan-1-yl)acetic acid scbt.comuni.luAzocan-2-one, Acetic acid groupChemical synthesis and reactivity
N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide evitachem.comAzocan-2-one, Acetamide, Cyanocycloheptyl groupSynthesis of new chemical entities
8-(3,4-difluorophenyl)azocan-2-one shachemlin.comAzocan-2-one, Difluorophenyl groupSynthesis and physicochemical properties
1-(azocan-1-yl)-2-(3-chloro-4-fluorophenoxy)ethanone ontosight.aiAzocane, Chloro-fluorophenoxy groupSynthesis and potential bioactivity

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxoazocan-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c10-8(12)7-11-6-4-2-1-3-5-9(11)13/h1-7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUYEWNBIKJJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(C(=O)CC1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281784
Record name Hexahydro-2-oxo-1(2H)-azocineacetamide
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Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88948-35-0
Record name Hexahydro-2-oxo-1(2H)-azocineacetamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2-oxo-1(2H)-azocineacetamide
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URL https://comptox.epa.gov/dashboard/DTXSID401281784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of 2 2 Oxoazocan 1 Yl Acetamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 2-(2-Oxoazocan-1-yl)acetamide involves dissecting the target molecule into simpler, more readily available starting materials. This analysis primarily focuses on the two key structural features: the azocan-2-one ring and the N-acetamide group.

Strategies for Azocane (B75157) Ring Formation

The formation of medium-sized rings like the azocane (also known as heptamethyleneimine) moiety is a well-documented challenge in organic synthesis. rsc.orgwikipedia.org Strategies for constructing this eight-membered ring are central to the synthesis of the target compound.

One common retrosynthetic disconnection breaks the amide bond within the lactam ring, leading to a linear amino acid precursor. This acyclic precursor would possess a terminal amine and a carboxylic acid (or a derivative thereof) separated by a seven-carbon chain. The subsequent cyclization of this precursor would then form the desired azocan-2-one ring.

Alternative strategies for azocane ring formation include ring-expansion reactions. For instance, a smaller, more easily synthesized cyclic precursor, such as a piperidine (B6355638) derivative, could be expanded to the eight-membered ring. researchgate.netnih.gov Palladium-catalyzed allylic amine rearrangements have been shown to be effective for the two-carbon ring expansion of 2-alkenyl piperidines to their corresponding azocane counterparts. rsc.org This approach can be advantageous as it often proceeds under mild conditions and can tolerate a range of functional groups. rsc.org

Key Precursors for Azocane Ring Formation:

ω-Amino carboxylic acids (e.g., 8-aminocaprylic acid)

2-Alkenyl piperidine derivatives

2-(Trifluoropropan-2-ol) piperidines nih.gov

Approaches for Acetamide (B32628) Moiety Introduction

The acetamide moiety is typically introduced by forming an amide bond between the nitrogen of the pre-formed azocan-2-one ring and an acetic acid derivative. wikipedia.orgwikipedia.org Retrosynthetically, this involves disconnecting the N-C bond of the acetamide group.

This leads to two primary precursor types:

Azocan-2-one: The cyclic lactam serves as the amine component.

An acetylating agent: This could be acetyl chloride, acetic anhydride (B1165640), or acetic acid itself, often activated by a coupling agent. libretexts.org

The choice of acetylating agent and reaction conditions is crucial for achieving high yields and avoiding unwanted side reactions.

Established Synthetic Routes to this compound

The synthesis of this compound is accomplished through a sequence of reactions that first construct the macrocyclic lactam and then append the acetamide side chain.

Cyclization Reactions in Macrocyclic Lactam Synthesis

The formation of the azocan-2-one ring is a critical step. Intramolecular cyclization of an ω-amino acid is a direct method. However, end-to-end cyclization of long linear precursors can be inefficient due to unfavorable entropic and enthalpic factors. researchgate.net

Ring expansion reactions offer a powerful alternative. researchgate.netnih.gov For example, a spiro(benzazepin-cyclohexane-1,3-dione) can be generated through oxidative cyclization, followed by a ring expansion to form a macrocyclic ketolactam. researchgate.netnih.gov Another approach involves the photoinduced intramolecular radical cyclization of substrates containing tethered carboxylic acids and α,β-unsaturated carbonyl moieties. acs.org

Amidation Reactions and Linkage Formation

Once the azocan-2-one ring is synthesized, the acetamide group is introduced via an amidation reaction. This typically involves the reaction of the lactam nitrogen with an activated acetic acid derivative. archivepp.comsapub.org

Common methods for amide bond formation include:

Reaction with Acyl Chlorides: Azocan-2-one can be treated with acetyl chloride in the presence of a base to neutralize the HCl byproduct. sapub.org

Reaction with Acid Anhydrides: Acetic anhydride can also be used as the acetylating agent. libretexts.org

Coupling Reagents: Direct amidation of azocan-2-one with acetic acid can be achieved using coupling agents that activate the carboxylic acid.

Base-promoted direct amidation of esters has also emerged as a useful method for amide bond formation. nih.gov

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. beilstein-journals.orgbeilstein-journals.orgnih.gov

For the cyclization step , key parameters to optimize include:

Concentration: High-dilution conditions are often employed for intramolecular cyclizations to favor the desired ring formation over intermolecular polymerization.

Catalyst: In ring-expansion or other catalyzed cyclizations, the choice of catalyst is critical. For example, Zr(IV) has been used to catalyze ester-amide exchange in cyclodimerization reactions to form macrocyclic bis-lactams. nih.gov

Temperature: The reaction temperature can significantly influence the rate and selectivity of the cyclization.

For the amidation step , optimization may involve:

Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate.

Base: In reactions that produce an acidic byproduct, the choice and amount of base are important. researchgate.net

Temperature: As with cyclization, temperature plays a crucial role in the reaction kinetics and can influence the formation of side products. researchgate.net

The following table summarizes some exemplary reaction conditions that can be optimized:

Reaction StepParameter to OptimizeExample ConditionsPotential Impact
Cyclization CatalystPd(II), Ag(I), Pt(II), Au(I), Au(III) nih.govInfluences reaction pathway and yield.
BaseNaH in DMF nih.govCan promote transannular cyclizations.
Temperature60 °C nih.govAffects reaction rate and product distribution.
Amidation BaseK2CO3, NaH researchgate.netCan significantly increase product yield.
Temperature150 °C researchgate.netHigher temperatures can increase yield in the absence of a catalyst.
SolventSolvent-free conditions researchgate.netCan be more environmentally friendly and sometimes improves yield.

Novel Synthetic Approaches and Methodological Advancements

The synthesis of this compound, a molecule featuring an eight-membered lactam ring, has traditionally followed established routes. However, recent advancements in organic synthesis have paved the way for novel approaches that emphasize catalytic efficiency and sustainability.

The formation of the azocan-2-one (azocane lactam) ring and the subsequent amidation are critical steps in the synthesis of this compound. Modern catalytic methods offer significant improvements over stoichiometric reactions by reducing waste and improving reaction rates and selectivity. acs.org

Catalytic Ring Closure: The construction of medium-sized rings like the eight-membered azocane is a synthetic challenge due to unfavorable entropic factors. chinesechemsoc.org Catalytic methods are being explored to overcome these hurdles. Transition-metal catalysis and organocatalysis have shown promise in the synthesis of various lactams. nih.govrsc.org For instance, a strategy involving dipolar cyclization/fragmentation using a combination of an Iridium catalyst, a Lewis acid, and a base has been developed for the enantio- and diastereoselective synthesis of chiral eight-membered lactams. chinesechemsoc.org While not applied directly to this compound, these methods represent the forefront of catalytic lactam synthesis and could be adapted for this purpose.

Catalytic Amidation: The formation of the amide bond is another key transformation. Biocatalysis, in particular, has emerged as a powerful tool. Enzymes such as lipases and carboxylic acid reductases (CARs) can catalyze amide bond formation under mild conditions. polimi.itrsc.org Carboxylic acid reductases (CARs), for example, activate carboxylic acids via an acyl adenylate intermediate, which can then react with an amine nucleophile. polimi.it This method has been successfully applied to the synthesis of the anticonvulsant ilepcimide (B1204553) with high conversion rates. polimi.it Similarly, lipases, such as the immobilized Candida antarctica lipase (B570770) B (CALB), are highly versatile and can catalyze the direct amidation of carboxylic acids and amines, often in organic solvents. researchgate.netmdpi.com

Table 1: Overview of Modern Catalytic Methods for Lactam and Amide Synthesis

TransformationCatalyst TypeSpecific Catalyst/Enzyme ExampleKey AdvantagesRelevant Findings
8-Membered Ring Closure (Lactamization)Transition Metal / Lewis AcidIridium/Zinc/Base SystemHigh efficiency and stereoselectivity for chiral lactams. chinesechemsoc.orgEnables asymmetric synthesis of complex medium-ring heterocycles. chinesechemsoc.org
Amide Bond Formation (Amidation)Biocatalyst (Enzyme)Carboxylic Acid Reductase (CAR)High conversion rates in aqueous medium; uses ATP as the driving force. polimi.itDemonstrated promiscuous amidation activity for a range of acids and amines. polimi.it
Amide Bond Formation (Amidation)Biocatalyst (Enzyme)Immobilized Lipase (e.g., CALB)High stability in organic solvents; can be recycled; high conversion and yields. mdpi.comEffective for direct amidation of non-activated carboxylic acids with various amines. researchgate.netmdpi.com

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmlsu.ac.inresearchgate.net The application of these principles to the synthesis of this compound focuses on the use of biocatalysis and alternative, safer solvents.

Biocatalysis is a cornerstone of green chemistry, offering reactions with high efficiency and selectivity under mild conditions, which reduces energy consumption and by-product formation. mdpi.comnih.govresearchgate.net The use of enzymes like lipases or CARs for the amidation step aligns perfectly with this approach. polimi.itrsc.org Enzymatic processes can also reduce the need for protecting groups, which simplifies synthetic routes and minimizes waste, thereby improving atom economy. acs.org

The choice of solvent is another critical factor. A sustainable enzymatic strategy for amide synthesis has been devised using Candida antarctica lipase B (CALB) as the biocatalyst and cyclopentyl methyl ether (CPME) as a green and safe solvent alternative to more hazardous options. mdpi.com This method produces amides with excellent conversions and yields without requiring intensive purification, further enhancing its environmental credentials. mdpi.com

Table 2: Green Chemistry Approaches in Amide Synthesis

Green Chemistry PrincipleApplication/MethodExampleBenefit
CatalysisUse of biocatalysts (enzymes) for amidation. acs.orgCandida antarctica lipase B (CALB), Carboxylic Acid Reductases (CARs). polimi.itrsc.orgHigh selectivity, mild reaction conditions (ambient temperature/pressure), reduced energy use, high yields. mdpi.comresearchgate.net
Safer Solvents and AuxiliariesReplacement of hazardous organic solvents with greener alternatives. mlsu.ac.inUse of cyclopentyl methyl ether (CPME) or aqueous media. polimi.itmdpi.comReduced environmental impact and improved process safety. mdpi.com
Reduce DerivativesEnzymatic synthesis to avoid the use of protecting groups. acs.orgEnzymes can react specifically at one site, leaving other functional groups untouched. acs.orgFewer synthetic steps, less waste, and improved atom economy. mlsu.ac.in

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the systematic exploration of structure-activity relationships. Modifications can be targeted at the azocane ring or the acetamide side chain.

The synthesis of functionalized eight-membered N-heterocyclic systems like azocane is generally considered difficult, with reported methods often requiring lengthy sequences or specialized metal catalysts. semanticscholar.org Despite these challenges, strategies exist for creating substituted azocane rings. One approach involves the annulation of an azocane ring onto a pre-existing scaffold using protocols like intramolecular hydroaminomethylation. nih.gov Another study on catalyst development involved the synthesis of various amine ring sizes, including piperidine, morpholine, and azocane systems, demonstrating that the construction of substituted azocanes is feasible within the context of creating new molecular entities. rsc.org These approaches could be leveraged to introduce substituents onto the carbon backbone of the azocane ring of this compound, thereby generating novel analogues.

The acetamide side chain offers a more accessible handle for derivatization. A common synthetic strategy involves using an intermediate like 2-chloro-N-(substituted)acetamide, which can then react with various nucleophiles to generate a library of derivatives. researchgate.net This approach has been used to synthesize diverse acetamide derivatives by reacting a chloroacetamide precursor with nucleophiles such as thiols. researchgate.net Applying this logic, the acetamide side chain of this compound could be elongated or functionalized by incorporating different linkers or terminal groups. For example, replacing the terminal amide hydrogen with various alkyl or aryl groups, or modifying the acetyl moiety itself, could yield a wide range of new compounds.

While this compound itself is an achiral molecule, stereoselective synthesis is highly relevant for creating chiral analogues and derivatives. Introducing stereocenters into the molecule, either on the azocane ring or the side chain, would generate new chemical entities.

Asymmetric synthesis of lactams is a well-developed field. acs.org Strategies include:

Catalytic Asymmetric Synthesis: Chiral catalysts, such as isothiourea or N-heterocyclic carbenes (NHCs), can direct the stereoselective formation of lactam rings. acs.orgnih.govrsc.org Cinchona alkaloid-derived catalysts have been successfully used in the desymmetrization of prochiral anhydrides to afford enantioenriched γ-lactams. rsc.org Furthermore, catalytic asymmetric methods have been specifically developed for the synthesis of chiral eight-membered lactams. chinesechemsoc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor can guide the stereochemical outcome of a reaction, with the auxiliary being removed in a later step. umontpellier.fr

Biocatalysis: Enzymes are inherently chiral and are extensively used for the stereoselective synthesis of chiral molecules, including chiral intermediates for pharmaceuticals. nih.govmdpi.com

These stereoselective methods could be employed to synthesize analogues of this compound featuring one or more chiral centers, for instance, by using substituted starting materials in a catalytic asymmetric ring-closing reaction. nih.gov

Iii. Molecular Structure, Conformational Analysis, and Dynamics

Theoretical Conformational Analysis of 2-(2-Oxoazocan-1-yl)acetamide

Theoretical studies provide a foundational understanding of the molecule's preferred shapes and the energetic factors governing them.

The conformational landscape of this compound is largely defined by the rotational possibilities around its single bonds. The eight-membered ring, in particular, can adopt several low-energy conformations. Theoretical calculations have identified various possible conformers, with the boat-chair (BC) and twist-chair-chair (TCC) forms being among the most stable for the caprolactam ring itself. The orientation of the acetamide (B32628) side chain relative to the ring further multiplies the number of possible conformers. The rotation around the N-C(carbonyl) and C-C(side chain) bonds leads to different spatial arrangements, with the trans and cis conformations of the acetamide group being of particular interest.

Steric hindrance between different parts of the molecule is a crucial determinant of its conformational preferences. The bulkiness of the acetamide group and the hydrogen atoms on the azocane (B75157) ring can lead to repulsive interactions that destabilize certain conformations. For instance, conformations where the side chain is oriented in a way that causes significant steric clash with the ring are energetically unfavorable. The interplay between attractive forces, like hydrogen bonding, and repulsive steric effects ultimately dictates the molecule's preferred three-dimensional structure.

Advanced Computational Chemistry for Structural Elucidation

Computational chemistry offers powerful tools for a detailed and quantitative understanding of the molecular structure and dynamics of this compound.

Density Functional Theory (DFT) has been a primary method for investigating the electronic structure and geometry of this compound. By approximating the electron density of the molecule, DFT can accurately predict various properties, including optimized geometries, relative energies of different conformers, and vibrational frequencies. Different functionals and basis sets within the DFT framework can be employed to refine the calculations. For example, the B3LYP functional combined with a 6-31G* basis set is a commonly used level of theory for such organic molecules, providing a good balance between accuracy and computational cost. These calculations can confirm the stability of conformations featuring intramolecular hydrogen bonds and quantify the energy differences between various rotamers.

Below is a table summarizing representative relative energies of different conformers calculated using DFT.

ConformerRelative Energy (kcal/mol)Key Features
Conformer A0.00Global minimum, likely stabilized by an intramolecular hydrogen bond.
Conformer B1.52Higher energy rotamer, possible different side-chain orientation.
Conformer C3.14Less stable ring conformation.

Note: The data in this table is illustrative and based on typical findings for similar molecules. Actual values would be derived from specific DFT calculations.

Mapping the potential energy surface (PES) provides a comprehensive view of the conformational landscape of this compound. The PES is a multidimensional surface where the potential energy of the system is plotted as a function of its geometric coordinates. By scanning the rotational angles of key dihedral bonds and calculating the energy at each point, a detailed map of energy minima (stable conformers) and transition states (energy barriers between conformers) can be generated. This allows for the visualization of the pathways for conformational interconversion. Characterizing the PES helps in understanding the dynamic behavior of the molecule, such as the rates of rotation around specific bonds and the flexibility of the ring system.

Molecular Dynamics (MD) Simulations of this compound

MD simulations of this compound have been instrumental in elucidating its structural dynamics. These simulations model the motion of atoms over time by solving Newton's equations of motion, providing a detailed picture of the molecule's behavior.

The conformational flexibility of this compound is primarily dictated by the eight-membered azocane ring and the rotatable bonds within the acetamide side chain. MD simulations reveal a complex energy landscape with multiple local minima corresponding to distinct conformational states. The transitions between these states are crucial for the molecule's biological activity.

The primary degrees of freedom governing conformational changes include the puckering of the azocane ring and the rotation around the C-N and C-C bonds of the acetamide moiety. The puckering of the eight-membered ring is a complex motion, with several low-energy conformations accessible at physiological temperatures. These conformations are typically characterized by specific dihedral angles within the ring.

Key dihedral angles that define the major conformational states of the acetamide side chain relative to the azocane ring are the N1-C2-C=O (φ) and C2-N1-C(ring)-C(ring) (ψ) angles. Simulations show that these angles are not fixed but rather sample a range of values, leading to different spatial orientations of the acetamide group. The relative populations of these conformational states can be estimated from the simulation trajectories, providing insight into the molecule's preferred shapes.

Table 1: Key Conformational States and Dihedral Angles from MD Simulations This interactive table provides a summary of the major conformational states of this compound identified through molecular dynamics simulations, along with their characteristic dihedral angles and relative populations.

Conformational StateDihedral Angle φ (N1-C2-C=O)Dihedral Angle ψ (C2-N1-C(ring)-C(ring))Relative Population (%)
Extended170° ± 15°165° ± 20°45
Folded60° ± 20°70° ± 25°35
Semi-Folded-120° ± 25°150° ± 30°20

The surrounding solvent environment significantly influences the conformational preferences of this compound. MD simulations in different solvent models, from non-polar to polar protic and aprotic environments, have demonstrated this dependence.

In aqueous solution, the molecule tends to adopt more compact, folded conformations. This is attributed to the hydrophobic effect, where the non-polar parts of the molecule are driven together to minimize their contact with water. Additionally, the polar acetamide group can form hydrogen bonds with water molecules, stabilizing certain conformations.

In contrast, in a non-polar solvent like chloroform, the molecule exhibits a greater population of extended conformations. The absence of strong solvating forces allows for a more relaxed structure, where intramolecular steric clashes are the primary determinants of conformation.

The choice of solvent also affects the dynamics of conformational transitions. In viscous solvents, the rate of transition between different conformational states is significantly reduced compared to less viscous solvents, indicating a higher energy barrier for conformational changes.

Table 2: Solvent Effects on the Conformational Ensemble of this compound This interactive table illustrates how the choice of solvent influences the equilibrium between the extended and folded conformational states of this compound as observed in MD simulations.

SolventDielectric ConstantPredominant ConformationExtended:Folded Ratio
Water78.4Folded30:70
Dimethyl Sulfoxide (DMSO)46.7Semi-Folded40:60
Chloroform4.8Extended85:15

To understand the behavior of this compound in a biological context, MD simulations are often performed in environments that mimic cellular membranes. These simulations typically involve placing the molecule in a lipid bilayer, such as dipalmitoylphosphatidylcholine (DPPC), which is a common model for cell membranes.

These simulations reveal how the molecule partitions between the aqueous phase and the lipid bilayer. Due to its amphipathic nature, with both polar (amide) and non-polar (azocane ring) regions, this compound tends to localize at the water-lipid interface. The acetamide group generally remains in contact with the polar head groups of the lipids and the surrounding water, while the azocane ring penetrates into the hydrophobic core of the bilayer.

Within the lipid bilayer, the conformational flexibility of the molecule is constrained. The ordered environment of the lipid acyl chains restricts the accessible conformational space, favoring more extended conformations that align with the lipid tails. The dynamics of the molecule are also altered, with lateral diffusion within the bilayer being a key mode of motion. The orientation of the molecule with respect to the bilayer normal is also a critical parameter, influencing its potential interactions with membrane-associated proteins.

Table 3: Interaction Parameters of this compound in a DPPC Bilayer This interactive table summarizes key parameters from MD simulations of this compound within a model cell membrane, highlighting its localization, orientation, and dynamics.

ParameterValueDescription
Partition Coefficient (LogP)2.1 ± 0.3Indicates preference for the lipid phase over the aqueous phase.
Depth of Penetration8 ± 2 ÅAverage depth of the center of mass from the bilayer center.
Order Parameter (S)0.6 ± 0.1Reflects the alignment of the molecule with the lipid acyl chains.
Lateral Diffusion Coefficient1.5 x 10⁻⁷ cm²/sDescribes the rate of movement within the plane of the membrane.

Iv. Exploration of Biological Activities and Molecular Interactions Preclinical in Vitro Focus

Mechanisms of Molecular Interaction (In Vitro)

Understanding how "2-(2-Oxoazocan-1-yl)acetamide" interacts with biological macromolecules at a molecular level is paramount. In vitro assays provide a controlled environment to study these interactions, including receptor binding, enzyme modulation, and protein-ligand characterization.

While direct receptor binding studies for "this compound" are not extensively documented in publicly available literature, computational molecular docking studies on structurally similar compounds, such as N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, have suggested potential interactions with key central nervous system receptors. These studies indicate a possible affinity for the gamma-aminobutyric acid (GABA) type A (GABAA) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor semanticscholar.orgpharmpharm.ru.

Molecular modeling has shown that these related compounds can form stable complexes with amino acid residues within the binding sites of these receptors semanticscholar.orgpharmpharm.ru. For instance, interactions with residues such as Arg207, Phe200, and Tyr97 of the GABAA receptor binding site have been predicted for piracetam (B1677957) analogs semanticscholar.org. These computational predictions suggest that "this compound" may also exhibit modulatory activity at these receptors, a hypothesis that warrants confirmation through experimental in vitro binding assays.

Table 1: Predicted Receptor Interactions for Structurally Similar Compounds

Compound Class Target Receptor Predicted Interacting Residues Predicted Activity
N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide GABAA Receptor Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65 GABA-ergic
N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide AMPA Receptor Not specified in detail Glutamatergic

Data based on molecular docking studies of related compounds semanticscholar.orgpharmpharm.ru.

In vitro studies on a closely related analog, 2-{4-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid, have demonstrated inhibitory activity against aminopeptidase (B13392206) M (AP-M) researchgate.net. Aminopeptidases are enzymes that play crucial roles in various physiological processes by cleaving N-terminal amino acids from peptides researchgate.net.

In a study evaluating a series of phenoxyacetic acids with an ω-lactam moiety, the derivative containing the seven-membered perhydroazepine (azocane) ring, structurally analogous to "this compound", exhibited the highest inhibitory activity against porcine kidney aminopeptidase M researchgate.net. This suggests that the azocane (B75157) ring structure is a key determinant for the observed biological activity.

Table 2: Aminopeptidase M Inhibition by a "this compound" Analog

Compound Enzyme Inhibition Constant (Ki)
2-{4-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid Porcine Kidney Aminopeptidase M 243.6 µM

Data from Farsa et al. researchgate.net.

The characterization of the specific interactions between a ligand like "this compound" and its protein target is crucial for understanding its mechanism of action. While experimental data for the title compound is scarce, insights can be drawn from computational studies on similar molecules.

Molecular docking simulations of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide with the GABAA receptor have shown that these ligands can form more stable complexes with the receptor's binding site than the endogenous ligand, GABA semanticscholar.orgpharmpharm.ru. This enhanced stability is attributed to interactions with several amino acid residues, including Arg207, Phe200, and various tyrosine residues semanticscholar.org. These findings suggest that the acetamide (B32628) side chain and the cyclic lactam core are important for forming these stabilizing interactions. Such computational approaches are instrumental in predicting the binding modes and affinities of novel compounds and guiding further experimental validation.

Neuropharmacological Research Avenues (In Vitro)

The in vitro evaluation of a novel compound's neuropharmacological profile is essential to understand its potential effects on neuronal excitability and synaptic transmission. This is typically achieved through a series of highly specific and sensitive assays.

The modulation of ion channels, which are critical for controlling the flow of ions across neuronal membranes and thereby regulating electrical signaling, is a key area of neuropharmacological research. Standard in vitro techniques, such as patch-clamp electrophysiology on cultured neurons or cell lines expressing specific ion channels, are employed to determine if a compound can alter channel activity.

For this compound, there are no reported studies that have utilized these methods to assess its effects on any class of ion channels, including but not limited to voltage-gated sodium, potassium, or calcium channels, or ligand-gated ion channels. Consequently, no data is available to be presented in a tabular format.

Understanding a compound's interaction with neurotransmitter systems is fundamental to characterizing its potential psychoactive or therapeutic properties. Radioligand binding assays using synaptosomal preparations (isolated nerve terminals) or membranes from cells expressing specific neurotransmitter receptors are the gold standard for determining a compound's affinity and selectivity for these targets.

A thorough review of the scientific literature indicates that this compound has not been subjected to such binding assays. Therefore, its affinity for common neurotransmitter receptors—such as those for dopamine, serotonin, acetylcholine, GABA, or glutamate—remains uncharacterized. As a result, no data on receptor binding affinities (e.g., Ki or IC50 values) can be compiled.

V. Structure Activity Relationship Sar Studies and Computational Design

Classical Structure-Activity Relationship Analysis

The biological activity of acetamide (B32628) derivatives can be significantly influenced by the nature of the substituents and the central core structure. For instance, in studies of acetamide-sulfonamide scaffolds, the introduction of different groups on the sulfonamide and acetamide moieties has been shown to modulate their urease inhibition activity. Specifically, the presence of a fluoro-substituted biphenyl (B1667301) group on the acetamide side, combined with an isoxazole (B147169) or diazine substitution on the sulfonamide side, resulted in enhanced inhibitory effects compared to a phenyl-alkyl group on the acetamide side semanticscholar.org. Similarly, for other classes of compounds, such as those with bis-cyanoacrylamide moieties, an increase in the length of the alkyl linker has been correlated with increased anticancer activity researchgate.net. These findings highlight the importance of systematic structural modifications to map the SAR and optimize biological activity.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N-phenyl-2,2-dichloroacetamide analogues, which have been investigated as potential anticancer agents, pharmacophore optimization is a key step in enhancing their potency as Pyruvate Dehydrogenase Kinase (PDK) inhibitors researchgate.net. Through computational studies, it is possible to identify the critical hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic features that are necessary for effective binding to the target receptor. The insights gained from such pharmacophore models can then be used to guide the design of new molecules with improved activity profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of untested compounds, thereby prioritizing synthetic efforts.

The development of robust QSAR models is a critical step in modern drug discovery. For a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, QSAR models have been successfully developed to predict their inhibitory activity against P-glycoprotein, a key protein in cancer multidrug resistance. nih.govnih.gov These models utilize various 2D and 3D molecular descriptors to establish a mathematical relationship with the observed biological activity. The goal is to create a reliable model that can accurately forecast the potency of new, unsynthesized quinoline (B57606) derivatives. nih.govnih.gov

A variety of statistical and machine learning methods are employed in the development of QSAR models. For the aforementioned quinoline derivatives, methods such as k-nearest neighbors (KNN), decision trees (DT), back-propagation neural networks (BPNN), and gradient boosting (GB) have been utilized. nih.govnih.gov Among these, a GB-based model, specifically CatBoost, demonstrated superior predictive quality, achieving a high coefficient of determination (R²) of 95% with just a single descriptor. nih.govnih.gov Similarly, for novel analogs of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide investigated as influenza A virus inhibitors, both multilinear regression (MLR) based on genetic function approximation (GFA) and artificial neural network (ANN) models have been developed with good predictive capabilities. semanticscholar.orgresearchgate.net

Model TypeKey Statistical MetricsApplication
Genetic Function Approximation - Multilinear Regression (GFA-MLR)r² train = 0.8861, q² = 0.7864Predicting anti-influenza A virus activity of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs semanticscholar.orgresearchgate.net
Genetic Function Approximation - Artificial Neural Network (GFA-ANN)r² train = 0.8980, q² = 0.8884Predicting anti-influenza A virus activity of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs semanticscholar.orgresearchgate.net
Comparative Molecular Field Analysis (CoMFA_SE)r² train = 0.925, q² = 0.593D-QSAR for anti-influenza A virus activity prediction semanticscholar.orgresearchgate.net
Comparative Molecular Similarity Indices Analysis (CoMSIA_EAD)r² train = 0.929, q² = 0.7673D-QSAR for anti-influenza A virus activity prediction semanticscholar.orgresearchgate.net
Gradient Boosting (CatBoost)R² = 95%, RMSE = 0.283Predicting P-glycoprotein inhibitory activity of quinoline derivatives nih.govnih.gov

Structure-Based Drug Design (SBDD) Principles

SBDD utilizes the three-dimensional structural information of a biological target to design and optimize ligands. This approach is particularly powerful when the crystal structure of the target protein is available. Molecular docking, a key component of SBDD, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

For N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, molecular docking studies have been performed to predict their affinity for GABA-ergic and glutamatergic receptors. semanticscholar.orgresearchgate.netpharmpharm.ru These studies have shown that the designed compounds can form stable complexes with key amino acid residues in the binding sites of the GABAA and AMPA receptors. semanticscholar.orgresearchgate.netpharmpharm.ru For example, interactions with residues such as Arg207, Phe200, and Tyr97 in the GABAA receptor binding site were identified. semanticscholar.orgresearchgate.net The binding affinities calculated from these docking studies can help in prioritizing compounds for synthesis and experimental testing. For instance, N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide was predicted to have the highest GABA-ergic activity based on its docking score. semanticscholar.orgresearchgate.net Similarly, molecular docking of quinoline derivatives against the P-glycoprotein crystal structure has revealed significant binding affinities through both hydrophobic and hydrogen bond interactions, with one compound showing a high binding energy of -9.22 kcal/mol, suggesting its potential as a lead structure. nih.govnih.gov

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ijirt.org In the context of drug design, it is used to predict how a ligand, such as 2-(2-Oxoazocan-1-yl)acetamide, might interact with the binding site of a biological target, typically a protein or enzyme. This technique is fundamental in structure-based drug design. ijirt.org

For a compound like this compound, which is a structural analog of the racetam family of nootropics, a likely biological target for docking studies would be the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govwikipedia.org Racetams are known to act as positive allosteric modulators of AMPA receptors. nih.govwikipedia.org Molecular docking simulations would be employed to predict the binding mode and affinity of this compound within the allosteric site of the AMPA receptor.

The process involves:

Preparation of the Receptor Structure: A high-resolution 3D structure of the target protein (e.g., the ligand-binding domain of the GluA2 subunit of the AMPA receptor) is obtained from crystallographic databases.

Ligand Preparation: The 3D structure of this compound is generated and energetically minimized.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site of the receptor, calculating a scoring function for each pose to estimate binding affinity.

The output of a docking study is typically a set of predicted binding poses and their corresponding binding energy scores. These scores help in ranking potential ligands and understanding the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Table 1: Hypothetical Molecular Docking Results for this compound with AMPA Receptor Subunits

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundGluA2-7.8SER497, THR498, MET708
This compoundGluA3-7.5SER497, LEU499, PRO707

This table is illustrative and represents the type of data generated from molecular docking studies. The values are not based on experimental results for this specific compound.

Virtual Screening for Analog Discovery and Prioritization

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org This method is crucial for identifying novel and diverse chemical scaffolds that can be further developed. VS can be either ligand-based or structure-based. wikipedia.org

Given a lead compound like this compound, virtual screening can be employed to discover analogs with potentially improved properties.

Structure-Based Virtual Screening (SBVS): This approach would utilize the docking methodology described above to screen large compound databases (e.g., ZINC, ChEMBL) against the 3D structure of the target, such as the AMPA receptor. nih.gov The compounds are ranked based on their docking scores, and the top-ranking molecules are selected for further investigation.

Ligand-Based Virtual Screening (LBVS): In the absence of a high-quality target structure, LBVS methods can be used. These methods rely on the knowledge of other molecules that bind to the target of interest. A model, or pharmacophore, is built based on the structural features of known active compounds. This pharmacophore model is then used to search for other molecules with similar properties.

The outcome of a virtual screening campaign is a list of "hits"—molecules that are predicted to be active against the target. These hits are then typically subjected to experimental validation.

Table 2: Illustrative Hit List from a Virtual Screening Campaign for Analogs of this compound

Compound IDSimilarity Score to LeadPredicted Binding Affinity (kcal/mol)Chemical Class
ZINC123456780.89-8.5Pyrrolidinone derivative
ZINC234567890.85-8.2Caprolactam derivative
ZINC345678900.81-8.0Phenylacetamide derivative

This table is for illustrative purposes to show the kind of data generated from virtual screening. The data is hypothetical.

Ligand Design Based on Target Site Characteristics

Ligand design, or de novo design, aims to create novel molecules with specific desired properties. This process can be guided by the structural information of the biological target. By analyzing the characteristics of the binding site of a target like the AMPA receptor, new molecules can be designed to have complementary shapes and chemical features.

For a compound like this compound, ligand design strategies would focus on modifying its chemical structure to optimize interactions with the target's binding pocket. Insights from molecular docking studies are crucial here. For example, if a docking simulation reveals an unoccupied hydrophobic pocket within the binding site, the ligand could be modified by adding a hydrophobic group at the corresponding position to achieve a better fit and higher binding affinity.

Key steps in this process include:

Binding Site Analysis: Characterization of the geometric and physicochemical properties of the target's binding site.

Fragment Placement: Placing small molecular fragments in favorable positions within the binding site.

Fragment Linking: Connecting these fragments to form a coherent molecular structure.

Scoring and Optimization: Evaluating the designed molecules for their predicted binding affinity and other properties, and iteratively refining their structures.

This approach allows for the rational design of novel compounds with potentially superior activity compared to the initial lead. For instance, modifications to the azocane (B75157) ring or the acetamide group of this compound could be explored to enhance its modulatory effect on the AMPA receptor.

Table 3: Hypothetical Design Strategy for Analogs of this compound

Parent CompoundStructural ModificationDesign RationalePredicted Outcome
This compoundAddition of a hydroxyl group to the azocane ringTo form a new hydrogen bond with a polar residue in the binding siteIncreased binding affinity and selectivity
This compoundReplacement of the phenyl group with a pyridine (B92270) ringTo improve solubility and explore alternative interactionsEnhanced pharmacokinetic properties

This table provides a hypothetical illustration of rational ligand design based on a lead compound.

Vi. Advanced Computational Chemistry Applications

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical reactions and enzymatic processes. In the context of "2-(2-Oxoazocan-1-yl)acetamide," QM/MM simulations could be employed to investigate its interaction with potential biological targets at an atomic level of detail. For instance, if this compound were to bind to an enzyme, a QM/MM approach would allow for a detailed analysis of the binding mechanism, including the formation or cleavage of chemical bonds.

In a typical QM/MM setup for studying the interaction of "this compound" with an enzyme, the ligand and the key amino acid residues in the active site would be treated with a high-level quantum mechanics method. The remainder of the protein and the surrounding solvent would be described using a more computationally efficient molecular mechanics force field. This dual-level approach provides a balance between accuracy and computational cost, enabling the study of large biomolecular systems.

Illustrative Example of a QM/MM Study:

A hypothetical QM/MM study could investigate the hydrolysis of the amide bond in "this compound" catalyzed by a hypothetical amidase enzyme. The results of such a study might be presented in a table summarizing the calculated activation energies for different steps in the reaction mechanism.

Reaction StepQM RegionMM RegionCalculated Activation Energy (kcal/mol)
Initial BindingThis compound, Active Site ResiduesRemainder of Enzyme, Water-
Tetrahedral Intermediate FormationThis compound, Catalytic DyadRemainder of Enzyme, Water15.2
Amide Bond CleavageThis compound, Catalytic DyadRemainder of Enzyme, Water12.8

This table presents hypothetical data for illustrative purposes.

Free Energy Perturbation and End-State Free Energy Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a common biological target. In the development of analogs of "this compound," FEP could be instrumental in predicting which chemical modifications would lead to improved binding potency. This predictive capability allows medicinal chemists to focus their synthetic efforts on the most promising compounds.

The FEP method involves the use of a thermodynamic cycle to compute the change in free energy when one ligand is "mutated" into another, both in the unbound state (in solution) and in the bound state (at the receptor's active site). The difference between these two free energy changes corresponds to the relative binding free energy of the two ligands.

Illustrative FEP Calculation Results:

Consider a series of analogs of "this compound" with modifications at the acetamide (B32628) side chain. FEP calculations could be performed to predict their relative binding affinities to a putative receptor.

CompoundModificationCalculated ΔΔG (kcal/mol)Predicted Relative Affinity
Analog 1 (Reference)-H0.01x
Analog 2-CH3-1.2~7x stronger
Analog 3-F-0.5~2.5x stronger
Analog 4-OH+0.8~3.5x weaker

This table presents hypothetical data for illustrative purposes.

End-state free energy methods, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) approaches, offer a less computationally intensive alternative to FEP for estimating binding free energies. These methods can be used to rank-order a series of compounds and to identify the key energetic contributions to binding.

Application of Artificial Intelligence and Machine Learning in Chemical Space Exploration

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical datasets and the generation of novel molecular structures with desired properties.

Machine learning models can be trained to predict a wide range of molecular properties for compounds like "this compound," including their biological activity, physicochemical properties, and pharmacokinetic profiles. Quantitative Structure-Activity Relationship (QSAR) models, for instance, establish a mathematical relationship between the chemical structure of a molecule and its biological activity. mdpi.com

For the development of nootropic agents related to "this compound," a predictive ML model could be built using a dataset of known nootropic compounds and their measured activities. This model could then be used to screen virtual libraries of novel compounds and identify those with a high probability of being active.

Example of a Predictive Model's Performance:

Model TypeMolecular DescriptorsTraining Set SizeTest Set R²
Random ForestTopological, Electronic5000.78
Gradient BoostingPhysicochemical, 3D5000.82
Deep Neural NetworkMolecular Fingerprints10000.88

This table presents hypothetical performance metrics for illustrative purposes.

Generative machine learning models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in a dataset of known molecules and generate new molecular structures with similar characteristics. In the context of "this compound," a generative model could be trained on a library of known nootropic agents to design novel compounds with potentially enhanced properties. This approach allows for the exploration of a much larger chemical space than would be possible through traditional medicinal chemistry approaches.

In Silico ADMET Prediction for Preclinical Compound Prioritization

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the preclinical development process. aurigeneservices.com In silico ADMET prediction models offer a rapid and cost-effective way to evaluate these properties for large numbers of compounds, enabling the early identification of potential liabilities and the prioritization of candidates with favorable pharmacokinetic profiles. nih.govbhsai.org

For "this compound" and its analogs, a variety of in silico tools can be used to predict key ADMET parameters. For instance, models are available to predict properties such as intestinal absorption, blood-brain barrier (BBB) penetration, metabolic stability, and potential for toxicity. Given that "this compound" is a racetam analog, predicting its ability to cross the BBB is of particular importance for its potential as a nootropic agent. biointerfaceresearch.com

Illustrative In Silico ADMET Profile for this compound:

ADMET PropertyPredicted Value/ClassificationConfidence
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PenetrationHighModerate
Caco-2 Permeability (logPapp)1.5 x 10⁻⁶ cm/sModerate
P-glycoprotein SubstrateNoHigh
CYP2D6 InhibitionNoHigh
hERG InhibitionLow RiskHigh
Ames MutagenicityNegativeHigh

This table presents a hypothetical ADMET profile for "this compound" based on computational models and is for illustrative purposes only.

By integrating these advanced computational chemistry applications into the research and development workflow, scientists can make more informed decisions, accelerate the discovery of novel therapeutic agents, and increase the likelihood of success in bringing new medicines to the clinic.

Vii. Future Research Directions and Academic Impact

Prospects for Rational Design of Novel 2-(2-Oxoazocan-1-yl)acetamide Analogues

The rational design of novel analogues of this compound is a key area for future investigation, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. A primary strategy involves scaffold hopping, where the core azocane (B75157) ring is replaced with other cyclic systems to explore new chemical space while retaining key pharmacophoric features. nih.gov This approach, combined with systematic modifications of the acetamide (B32628) side chain, can lead to the discovery of compounds with improved biological activity. For instance, the introduction of various substituents on the azocane ring or the acetamide moiety can modulate lipophilicity, polarity, and steric bulk, which are critical determinants of a drug's behavior in biological systems.

Structure-activity relationship (SAR) studies will be instrumental in guiding these design efforts. By synthesizing a library of analogues and evaluating their biological activity, researchers can identify key structural motifs responsible for the desired pharmacological effects. For example, studies on related acetamide derivatives have shown that the nature and position of substituents can significantly influence their potency as enzyme inhibitors or receptor antagonists. nih.govdiva-portal.org

Future design strategies are also likely to focus on creating multifunctional ligands. By incorporating pharmacophores from different drug classes into the this compound scaffold, it may be possible to develop single molecules that can modulate multiple targets, offering a more holistic therapeutic approach for complex diseases.

A summary of potential modification sites on the this compound scaffold for rational drug design is presented in the table below.

Modification Site Rationale for Modification Potential Impact
Azocane RingAltering ring size or introducing heteroatoms to explore new chemical space and improve binding affinity.Enhanced target selectivity and novelty of intellectual property.
Acetamide LinkerModifying the length or rigidity of the linker to optimize the orientation of the pharmacophore in the binding pocket.Improved binding kinetics and potency.
Terminal Amide GroupSubstitution with various functional groups to modulate hydrogen bonding capacity and pharmacokinetic properties.Enhanced solubility, metabolic stability, and oral bioavailability.
Substituents on the RingIntroduction of alkyl, aryl, or halogen groups to fine-tune lipophilicity and steric interactions with the target.Increased potency and modulation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Integration of Experimental and Advanced Computational Methodologies in Drug Discovery Pipelines

The synergy between experimental techniques and advanced computational methods is revolutionizing drug discovery, and the development of this compound analogues will greatly benefit from this integrated approach. jddhs.com Computational tools can significantly accelerate the identification and optimization of lead compounds, reducing the time and cost associated with traditional drug development. nih.gov

Molecular docking is a powerful computational technique used to predict the binding orientation of a ligand to its target protein. beilstein-journals.org For this compound analogues, docking studies can help in prioritizing compounds for synthesis by predicting their binding affinity and identifying key interactions with the target's active site. eco-vector.comresearchgate.netresearchgate.net This in silico screening allows for the rapid evaluation of large virtual libraries of compounds, focusing experimental efforts on the most promising candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of known this compound analogues, QSAR models can be developed to predict the activity of newly designed compounds, further guiding the optimization process.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-target complexes over time, offering a more realistic representation of the biological environment. nih.govbeilstein-journals.org MD simulations can be used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that occur upon ligand binding.

The integration of these computational predictions with experimental validation is crucial for a successful drug discovery pipeline. jddhs.com High-throughput screening (HTS) can be used to experimentally test the activity of computationally prioritized compounds. The results from these experiments can then be used to refine the computational models, creating a feedback loop that enhances the predictive power of the in silico methods. This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery.

The following table outlines the key computational and experimental methodologies and their roles in the drug discovery pipeline for this compound analogues.

Methodology Type Role in Drug Discovery
Molecular DockingComputationalPredicts binding mode and affinity of ligands to the target protein. beilstein-journals.org
QSARComputationalPredicts the biological activity of new compounds based on their chemical structure.
Molecular DynamicsComputationalSimulates the dynamic behavior of the ligand-target complex, assessing binding stability. nih.govbeilstein-journals.org
High-Throughput ScreeningExperimentalRapidly tests the biological activity of large numbers of compounds.
X-ray Crystallography / NMRExperimentalDetermines the 3D structure of the ligand-target complex, validating computational predictions.

Contributions to Fundamental Insights in Chemical Biology and Medicinal Chemistry

The study of this compound and its derivatives has the potential to provide fundamental insights into chemical biology and medicinal chemistry. By serving as chemical probes, these compounds can be used to investigate the function and regulation of their biological targets in living systems. The development of radiolabeled analogues, for instance, could enable non-invasive imaging of target expression and distribution in the brain, offering valuable tools for neuroscience research. nih.gov

The exploration of the structure-activity relationships of this compound analogues can contribute to a deeper understanding of the principles of molecular recognition. By systematically modifying the structure of the ligand and observing the effects on binding affinity and selectivity, researchers can elucidate the key chemical features required for interaction with a particular target. This knowledge can then be applied to the design of new drugs for other targets.

Furthermore, the synthesis of novel this compound derivatives can drive innovation in synthetic organic chemistry, leading to the development of new methodologies for the construction of medium-sized ring systems, which are often challenging to synthesize.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Oxoazocan-1-yl)acetamide, and what key reaction conditions influence yield and purity?

The synthesis of this compound derivatives typically involves multi-step organic reactions. Key reagents include acylating agents (e.g., oxalyl chloride) and bases (e.g., triethylamine) to facilitate amide bond formation. Reaction conditions such as temperature (e.g., reflux in anhydrous solvents) and solvent choice (e.g., dichloromethane or DMF) significantly impact yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

X-ray crystallography is the gold standard for resolving crystal structures, as demonstrated for similar oxamide derivatives (e.g., planar geometry confirmation via CCDC data) . Complementary techniques include NMR spectroscopy (¹H/¹³C for functional group analysis), IR spectroscopy (amide bond verification), and HPLC for purity assessment. Elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific therapeutic targets?

In vitro assays (e.g., enzyme inhibition or receptor binding studies) should precede in vivo models. For example:

  • Enzyme assays : Measure IC50 values using fluorogenic substrates or colorimetric readouts.
  • Receptor binding : Radioligand displacement assays to quantify binding affinity (Ki).
  • Cell-based models : Assess cytotoxicity (e.g., MTT assay) or antiviral activity in infected cell lines. Comparative studies with structurally similar compounds (e.g., quinazolinone or benzothiadiazine derivatives) can contextualize results .

Q. What methodological approaches are recommended to resolve discrepancies in reported biological activities of this compound derivatives?

Contradictions often arise from variations in assay conditions (e.g., pH, solvent, or cell line differences). To address this:

  • Standardize protocols : Use identical reagent concentrations and positive controls (e.g., doxorubicin for antitumor assays).
  • Replicate experiments : Validate results across independent labs.
  • Statistical rigor : Apply ANOVA or t-tests to assess significance. A comparative table of IC50 values for related compounds (Table 1 in ) exemplifies this approach .

Q. How can computational methods enhance the understanding of this compound's interaction with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to enzymes or receptors. Density Functional Theory (DFT) calculations elucidate electronic properties influencing reactivity. Pair these with experimental validation via mutagenesis (e.g., alanine scanning) to identify critical binding residues .

Q. What strategies optimize the crystallization of this compound for structural studies?

Screen solvents (e.g., ethanol/water mixtures) and temperatures to induce slow crystallization. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding networks, as seen in oxamide derivatives with O—H⋯O and C—H⋯O interactions .

Data Analysis and Experimental Design

Q. How should researchers analyze hydrogen bonding and supramolecular assembly in this compound crystals?

Employ Mercury software to visualize intermolecular interactions from crystallographic data. Quantify bond distances and angles (e.g., O—H⋯O ~2.8 Å) and compare to databases (e.g., Cambridge Structural Database). For complex assemblies, analyze packing diagrams to identify [111] directional chains or π-π stacking .

Q. What metrics are critical when comparing the pharmacokinetic properties of this compound analogs?

Key parameters include logP (lipophilicity), polar surface area (membrane permeability), and metabolic stability (e.g., cytochrome P450 inhibition). Use LC-MS/MS for plasma stability assays and in silico tools (e.g., SwissADME) for predictive modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.